2-(N-Methylperfluorooctanesulfonamido)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of PFAS compounds like 2-(N-Methylperfluorooctanesulfonamido)acetic acid involves complex chemical processes, often starting from perfluorooctanesulfonyl fluoride (POSF) as a precursor. The specific synthesis routes for this compound are not detailed in the available literature, but related PFAS synthesis involves reactions with amines, alcohols, or other nucleophiles to introduce functional groups adjacent to the sulfonamide moiety or to construct the perfluorinated backbone.
Molecular Structure Analysis
The molecular structure of PFAS, including 2-(N-Methylperfluorooctanesulfonamido)acetic acid, features a fully fluorinated carbon chain (the perfluoroalkyl group) attached to a functional group, in this case, a sulfonamido acetic acid group. This structure is responsible for the compound's chemical and thermal stability and its resistance to biological degradation. Structural analysis through techniques like NMR spectroscopy or X-ray crystallography provides insights into the arrangement of atoms and the spatial configuration of these molecules, which are crucial for understanding their reactivity and environmental behavior.
Chemical Reactions and Properties
2-(N-Methylperfluorooctanesulfonamido)acetic acid, like other PFAS, exhibits high chemical stability, which limits its reactivity under typical environmental or biological conditions. It may undergo transformations when exposed to advanced oxidation processes or in the presence of specific microbial enzymes. However, the pathways and products of such transformations depend on the specific conditions and the presence of other chemicals or biological agents.
Physical Properties Analysis
The physical properties of 2-(N-Methylperfluorooctanesulfonamido)acetic acid, such as solubility in water and organic solvents, boiling and melting points, and vapor pressure, are determined by its molecular structure. The perfluoroalkyl chain imparts hydrophobic and lipophobic characteristics, while the polar sulfonamido acetic acid group can facilitate some degree of water solubility. These properties influence the compound's distribution in the environment and its bioaccumulation potential.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other compounds, are influenced by the functional groups present in the molecule. The sulfonamido acetic acid group can act as an acid in aqueous solutions, donating protons and forming salts with bases. The stability of the perfluoroalkyl chain means that the compound is resistant to hydrolysis, photolysis, and biodegradation, contributing to its persistence in the environment.
- Peng et al. (2014) on the biotransformation of perfluorooctanesulfonate precursors in fish, indicating pathways of environmental degradation and transformation (Peng et al., 2014).
- Higgins et al. (2005) offer a quantitative analysis of perfluorochemicals in sediments and sludge, providing insight into environmental distribution and accumulation (Higgins et al., 2005).
- Nguyen et al. (2011) discuss the occurrence and source characterization of perfluorochemicals in an urban watershed, highlighting the complexity of PFAS environmental chemistry (Nguyen et al., 2011).
Scientific Research Applications
Application Summary
N-MeFOSAA is a perfluoroalkyl substance (PFAS) that has been found in watersheds . Scientific studies explore the environmental fate and transport of N-MeFOSAA, including its degradation pathways, persistence in the environment, and potential for bioaccumulation in organisms.
Methods of Application
Understanding these processes involves various experimental procedures, such as sampling from different environmental compartments (water, soil, air), laboratory degradation experiments, and bioaccumulation studies in aquatic organisms.
Results or Outcomes
The results of these studies are essential for predicting the long-term impact of N-MeFOSAA on ecosystems.
Cardiovascular Research
Application Summary
N-MeFOSAA has been associated with cardiovascular disease (CVD). Extensive epidemiological and laboratory evidence suggests that accumulated serum levels of legacy PFAS, including N-MeFOSAA, possibly contribute to an increased risk of CVD and its subclinical course, such as cardiac toxicity, vascular disorder, hypertension, and dyslipidemia .
Methods of Application
This involves epidemiological studies analyzing large health databases, as well as laboratory experiments using model organisms. For example, exposure to PFOS, a related compound, was studied in marine medaka embryos, a model used to study marine cardiotoxicity .
Results or Outcomes
PFDoA and N-MeFOSAA were positively related to congestive heart failure in the NHANES database . In another analysis of the same database, exposure to PFNA, another related compound, was associated with lower cardiorespiratory fitness, a risk factor for CVD .
Biomonitoring Studies
Application Summary
N-MeFOSAA is used in biomonitoring studies to assess human exposure to perfluoroalkyl substances (PFAS). These studies measure the concentration of N-MeFOSAA in biological samples, such as blood or urine, to estimate the extent of human exposure .
Methods of Application
This involves collecting biological samples from study participants, followed by laboratory analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of N-MeFOSAA .
Results or Outcomes
The results of these studies can provide valuable information about the sources and pathways of human exposure to PFAS, as well as the potential health effects associated with this exposure .
Chemical Industry
Application Summary
N-MeFOSAA is a commercially available chemical that can be purchased from chemical supply companies . It is used in the production of other chemicals and materials .
Methods of Application
The specific methods of application depend on the particular chemical process or product being manufactured .
Results or Outcomes
The outcomes of these industrial applications can vary widely, depending on the specific chemical process or product being manufactured .
Biomonitoring Exposures Study (BEST)
Application Summary
N-MeFOSAA is used in the Biomonitoring Exposures Study (BEST), which aims to assess human exposure to perfluoroalkyl substances (PFAS) including N-MeFOSAA .
Methods of Application
This involves collecting biological samples from study participants and analyzing the concentration of N-MeFOSAA in these samples .
Results or Outcomes
The results of these studies can provide valuable information about the sources and pathways of human exposure to PFAS, as well as the potential health effects associated with this exposure .
Chemical Supply
Application Summary
N-MeFOSAA is a commercially available chemical that can be purchased from chemical supply companies . It is used in the production of other chemicals and materials .
Methods of Application
The specific methods of application depend on the particular chemical process or product being manufactured .
Results or Outcomes
The outcomes of these industrial applications can vary widely, depending on the specific chemical process or product being manufactured .
Safety And Hazards
2-(N-Methylperfluorooctanesulfonamido)acetic acid is not for human or veterinary use1. No special precautions are necessary if used correctly3. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge3.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 2-(N-Methylperfluorooctanesulfonamido)acetic acid.
properties
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17NO4S/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHIRFIMVNHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2N(CH3)CH2COOH, C11H6F17NO4S | |
Record name | N-methylperfluorooctane sulfonamido acetic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624392 | |
Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
CAS RN |
2355-31-9 | |
Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2355-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N-Methylperfluorooctanesulfonamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.